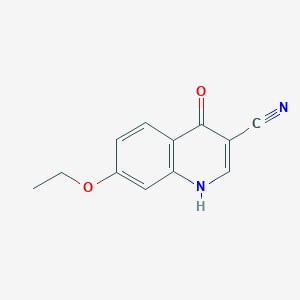

7-Ethoxy-4-hydroxyquinoline-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

7-ethoxy-4-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-2-16-9-3-4-10-11(5-9)14-7-8(6-13)12(10)15/h3-5,7H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCRWFINJQDRSKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Synthesis of 7 Ethoxy 4 Hydroxyquinoline 3 Carbonitrile

Classical Synthetic Routes for the Preparation of 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile

The most prominent and historically significant method for synthesizing 4-hydroxyquinoline (B1666331) scaffolds is the Gould-Jacobs reaction. drugfuture.comwikipedia.org This reaction provides a versatile pathway to a wide array of substituted quinolines.

The classical synthesis of this compound via the Gould-Jacobs reaction involves a two-step process. The initial step is the condensation of 3-ethoxyaniline (B147397) with ethyl (ethoxymethylene)cyanoacetate. This reaction typically proceeds by heating the reactants, often in a suitable solvent or neat, to form the intermediate ethyl 2-cyano-3-((3-ethoxyphenyl)amino)acrylate.

Reaction Scheme: Gould-Jacobs Synthesis

Step 1: Condensation

Step 2: Thermal Cyclization

Intermediate →

The Gould-Jacobs reaction is effective for anilines with electron-donating groups, such as the ethoxy group at the meta-position in 3-ethoxyaniline, which facilitates the cyclization process. wikipedia.org

Novel and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods in chemical manufacturing. For the synthesis of quinoline (B57606) derivatives, including this compound, several novel and green chemistry approaches have been explored.

One of the key areas of improvement is the use of microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times and, in many cases, improve product yields for the Gould-Jacobs reaction. nih.gov The high temperatures required for the thermal cyclization step can be reached much more rapidly and efficiently using microwave heating compared to conventional heating methods. This can also minimize the formation of byproducts that can result from prolonged exposure to high temperatures.

Another green approach involves the use of alternative and greener reaction media. While high-boiling point solvents like diphenyl ether are traditionally used, research is ongoing to replace them with more benign alternatives. Solvent-free reactions, where the reactants are heated together without any solvent, represent an ideal green chemistry scenario, minimizing waste and simplifying product purification.

Furthermore, the development of catalytic methods for the cyclization step is an active area of research. The use of a suitable catalyst could potentially lower the activation energy of the reaction, allowing it to proceed under milder conditions and reducing the energy consumption of the process.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors can be fine-tuned to achieve this.

Temperature and Reaction Time: The thermal cyclization step of the Gould-Jacobs reaction is highly temperature-dependent. A careful balance must be struck; the temperature needs to be high enough to drive the reaction to completion but not so high as to cause degradation of the starting materials or the product. The optimal temperature and reaction time are specific to the substrates and need to be determined empirically. For similar quinoline syntheses, temperatures in the range of 200-250 °C are often employed.

Reactant Stoichiometry: The ratio of the starting materials, 3-ethoxyaniline and ethyl (ethoxymethylene)cyanoacetate, can influence the outcome of the reaction. Using a slight excess of one reactant may be beneficial in driving the reaction towards the desired product and maximizing the conversion of the limiting reactant.

Catalyst and Additives: While the classical Gould-Jacobs reaction is often performed without a catalyst, the addition of an acid or base catalyst can sometimes influence the reaction rate and yield. The choice of catalyst depends on the specific substrates and reaction conditions.

Purification Techniques: The final yield and purity of the product are also dependent on the purification method. Techniques such as recrystallization, column chromatography, or a combination of both are commonly used to isolate the pure this compound from the reaction mixture.

A study on the synthesis of related 7-substituted-4-oxo-1,4-dihydroquinoline-3-carbonitriles highlights the importance of the choice of base and solvent in the displacement of a fluoro group at the 7-position to introduce various substituents. google.com While not a direct synthesis of the title compound, this demonstrates that the reaction conditions for modifications on the quinoline ring system are a key area for optimization.

Below is an interactive data table summarizing the key parameters that can be optimized for the synthesis of this compound.

| Parameter | Classical Approach | Modern/Green Approach | Desired Outcome |

| Heating Method | Conventional (Oil Bath) | Microwave Irradiation | Faster reaction, higher yield |

| Solvent | High-boiling point (e.g., Diphenyl ether) | Greener solvents or solvent-free | Reduced environmental impact, easier workup |

| Temperature | High (e.g., 250 °C) | Optimized for microwave | Minimized byproducts, energy efficiency |

| Catalyst | Often none | Potential for acid/base or metal catalysts | Milder reaction conditions, improved selectivity |

Stereoselective Synthesis and Chiral Resolution Techniques for Analogs (if applicable)

For the specific molecule this compound, there are no stereocenters, and therefore, stereoselective synthesis or chiral resolution is not applicable.

However, if analogs of this compound were to be synthesized with chiral centers, for instance, by introducing a chiral substituent on the quinoline ring or the ethoxy group, then stereoselective synthetic methods would become relevant. In such cases, strategies could include the use of chiral starting materials, chiral catalysts (asymmetric catalysis), or chiral auxiliaries to control the stereochemical outcome of the reaction.

Should a racemic mixture of a chiral analog be produced, chiral resolution techniques would be necessary to separate the enantiomers. These methods include:

Classical Resolution: Formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent, followed by separation of the diastereomers by crystallization and subsequent removal of the resolving agent.

Chiral Chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) to separate the enantiomers.

Enzymatic Resolution: Utilizing enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.

While not directly applicable to the title compound, the principles of stereoselective synthesis and chiral resolution are crucial in the broader context of medicinal chemistry and the development of quinoline-based compounds with specific biological activities.

Biological Activities and Pharmacological Efficacy of 7 Ethoxy 4 Hydroxyquinoline 3 Carbonitrile

Comprehensive Spectrum of Observed Biological Activities

The quinoline-3-carbonitrile scaffold is a well-established template for the design of inhibitors targeting various protein kinases. Research has demonstrated that derivatives of this core structure exhibit a range of biological effects, most notably as anticancer agents. These compounds are designed to interfere with the signaling pathways that drive tumor growth and proliferation. The primary mechanism of action for many of these derivatives is the inhibition of receptor tyrosine kinases (RTKs), a family of enzymes that play a crucial role in cellular communication and are often dysregulated in cancer.

Targeted Inhibition of Receptor Tyrosine Kinases (RTKs)

While direct inhibitory data for 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile is not extensively documented, the broader class of quinoline-3-carbonitrile derivatives has been the subject of numerous structure-activity relationship (SAR) studies. These studies reveal that modifications at the 4-position of the quinoline (B57606) ring are critical for determining kinase selectivity and potency. The 4-hydroxy group of this compound often serves as a handle for introducing various substituents, such as anilino groups, which have been shown to be crucial for binding to the ATP-binding site of kinases.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition and Selectivity Profiles

The 4-anilinoquinoline-3-carbonitrile (B11863878) framework, which can be synthesized from this compound, has been identified as a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase. acs.orgnih.gov The inhibitory activity of these compounds is comparable to that of the well-established 4-anilinoquinazoline (B1210976) class of EGFR inhibitors. nih.gov The cyano group at the 3-position is proposed to interact with a key threonine residue within the EGFR kinase domain, displacing a water molecule that is hydrogen-bonded to the N3 atom of the quinazoline-based inhibitors. nih.gov

SAR studies on 4-anilino-6,7-dialkoxyquinoline-3-carbonitriles have shown that the nature of the alkoxy groups at the 6 and 7-positions, as well as the substituents on the aniline (B41778) ring, significantly influence the inhibitory potency against EGFR. nih.gov

Table 1: EGFR Kinase Inhibitory Activity of Selected 4-Anilinoquinoline-3-carbonitrile Derivatives No specific IC50 data is available for this compound in the reviewed literature. The table below represents data for structurally related compounds to illustrate the potential of the scaffold.

| Compound | EGFR Kinase IC50 (nM) | Cellular Activity | Reference |

| 4-Anilinoquinoline-3-carbonitrile Derivative (Example 44) | 7.5 | - | acs.org |

| 4-(2-Aryl-cyclopropylamino)-quinoline-3-carbonitrile (Example 29) | Potent (specific value not provided) | Potent | nih.gov |

| 4-(2-Aryl-cyclopropylamino)-quinoline-3-carbonitrile (Example 30) | Potent (specific value not provided) | Potent | nih.gov |

Human Epidermal Growth Factor Receptor-2 (HER-2) Kinase Inhibition and Cross-reactivity

Derivatives of the 4-anilinoquinoline-3-carbonitrile scaffold have also been investigated as inhibitors of Human Epidermal Growth Factor Receptor-2 (HER-2), another important target in cancer therapy. nih.gov The design of irreversible inhibitors often involves the introduction of a Michael acceptor group at the 6-position of the quinoline ring, which can form a covalent bond with a cysteine residue in the HER-2 kinase domain.

The selectivity for HER-2 over EGFR can be modulated by the specific substituents on the aniline moiety and at the 6-position of the quinoline core. nih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR) Kinase Inhibition

The quinoline scaffold is also a key component in the design of inhibitors targeting the Vascular Endothelial Growth Factor Receptor (VEGFR) kinases, which are crucial for angiogenesis—the formation of new blood vessels that supply tumors with nutrients. nih.gov While direct data on this compound is absent, related quinoline derivatives have demonstrated potent anti-angiogenic properties through the inhibition of VEGFR-2. tbzmed.ac.ir

Other Receptor Tyrosine Kinase Modulation

Beyond EGFR, HER-2, and VEGFR, the quinoline-3-carbonitrile framework has been utilized to develop inhibitors of other tyrosine kinases, such as Src kinase. The selectivity of these inhibitors is heavily dependent on the substituent at the C-4 position of the quinoline core.

Intracellular Signaling Pathway Modulation

By inhibiting receptor tyrosine kinases, quinoline-based inhibitors can modulate multiple downstream intracellular signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. mdpi.comnih.gov These pathways include the Ras/Raf/MEK/ERK and the PI3K/Akt/mTOR pathways. nih.gov The binding of these inhibitors to the ATP-binding pocket of the kinases prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade. nih.gov The specific pathways modulated depend on the kinase or kinases that are inhibited by the particular quinoline derivative.

Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition (MEK/ERK)

The MAPK pathway is a crucial signaling cascade for cell proliferation and survival. google.com Patent literature suggests that substituted 3-cyanoquinolines may inhibit the activity of key components of this pathway, specifically MEK and ERK. google.com By blocking these kinases, the compounds could interrupt the signaling chain that drives uncontrolled cell division in cancerous cells. google.com The over-activation of the MEK/ERK pathway is a known characteristic of various human cancers, making it a viable target for therapeutic intervention. google.com

Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR Pathway Interruption

There is no specific information available in the searched resources regarding the interaction of this compound with the PI3K/Akt/mTOR pathway.

Cell Cycle Arrest and Apoptosis Induction Mechanisms

The process of cell division, or mitosis, is tightly regulated by phosphorylation events controlled by kinases. google.com As general inhibitors of protein tyrosine kinases, 3-cyanoquinolines are proposed to interfere with these necessary signals for cell division, thereby presenting a potential therapeutic approach for diseases characterized by abnormal cell growth. google.com However, specific studies detailing the mechanisms of cell cycle arrest or the induction of apoptosis by this compound are not available in the provided search results.

Antineoplastic Potential and Preclinical Oncology Investigations

The class of substituted 3-cyanoquinolines has been identified as having potential as antineoplastic agents for the treatment of cancer in mammals. google.comgoogle.com Their proposed mechanism centers on the inhibition of protein tyrosine kinases, including the Epidermal Growth Factor Receptor (EGF-R), whose deregulation is associated with various cancers. google.comgoogle.com

Inhibition of Cellular Proliferation and Viability in Malignant Cell Lines

Patents describe methodologies for testing the antiproliferative activity of this class of compounds against various human tumor cell lines using assays like the Sulforhodamine B test. google.com This method determines the concentration of a compound required to cause a 50% inhibition of cell growth (IC50). While the patents indicate that such testing was performed for a range of malignant cell lines, specific IC50 data for this compound is not provided in the available documentation.

Table 1: Representative Cancer Cell Lines for Antiproliferative Assays This table is for illustrative purposes, showing cell lines mentioned in patents for testing related compounds, not specific data for this compound.

| Cell Line | Cancer Type |

| A431 | Epidermoid Carcinoma |

| SW620 | Colorectal Adenocarcinoma |

| MDA-MB-435 | Melanoma/Breast Carcinoma |

| SK-BR3 | Breast Adenocarcinoma |

| A2780 DDP | Ovarian Carcinoma |

| 3T3 | Mouse Fibroblast |

| 3T3/c-erB2 | Engineered Mouse Fibroblast |

No specific IC50 values for this compound are available in the searched results.

In Vivo Anti-tumorigenic Effects in Murine Models

The patent literature describes in vivo studies using murine models to assess the anti-tumorigenic effects of some substituted 3-cyanoquinolines. google.com For instance, studies on the inhibition of human epidermoid and colon cancer tumor growth in mice are mentioned for other compounds within this class. google.comgoogle.com However, no specific results from in vivo studies involving this compound were found.

Modulation of Angiogenesis and Metastasis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This process is driven by signaling molecules like Vascular Endothelial Growth Factor (VEGF) and their receptors, such as KDR (a VEGF receptor). The 3-cyanoquinoline class of compounds has been reported to inhibit the tyrosine kinase activity of KDR, suggesting a potential anti-angiogenic effect. google.com

Furthermore, the interaction between the ECK receptor tyrosine kinase and its ligand LERK-1 is implicated in angiogenesis and the progression of melanoma to an invasive, metastatic state. google.com The patents claim that the compounds of the invention inhibit the tyrosine kinase activity of ECK, which could be therapeutically beneficial in preventing tumor growth and metastasis. google.com

Therapeutic Applications Beyond Oncology

While much research on quinoline derivatives has been concentrated in the field of oncology, investigations into other therapeutic potentials are ongoing. The unique structure of this compound suggests possibilities for its application in a variety of diseases. The following sections explore the existing research into these non-cancer-related applications.

Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a genetic disorder characterized by the progressive growth of cysts in the kidneys. Current therapeutic strategies often focus on managing symptoms and slowing disease progression. nih.gov Some treatments involve targeting pathways like the mTOR pathway or vasopressin V2 receptor antagonism to inhibit cyst growth. nih.govajkdblog.org

A review of the current scientific literature reveals no direct studies investigating the efficacy or potential application of this compound specifically for the treatment of polycystic kidney disease. While various compounds are under investigation for ADPKD, research has yet to be published that directly links this particular quinoline derivative to this condition.

The quinoline nucleus is a common feature in a number of compounds with demonstrated antiviral properties. Research has shown that certain substituted quinolines can act as antiviral agents against a range of viruses, including herpes viruses and cytomegalovirus (CMV). google.com For instance, studies on isoquinolone derivatives have identified compounds with inhibitory effects against both influenza A and B viruses by targeting the viral genome replication step. mdpi.com However, initial lead compounds in these studies sometimes exhibit cytotoxicity, necessitating chemical modifications to develop safer and more potent derivatives. mdpi.com

Despite the promising antiviral potential of the broader quinoline and isoquinolone classes, there is currently no specific research available that directly attributes antiviral activity against any specific virus, such as Tobacco Mosaic Virus (TMV) or others, to this compound.

Chronic inflammation is a key factor in numerous diseases, making the development of effective anti-inflammatory agents a critical area of research. nih.gov Derivatives of 4-hydroxyquinoline (B1666331) are among the chemical structures that have been investigated for anti-inflammatory potential. mdpi.com Some studies have reported that certain quinoline derivatives demonstrate significant in vivo anti-inflammatory activity. mdpi.com The mechanisms of action for related compounds can involve the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) and nitric oxide synthase. nih.gov

However, a thorough review of published studies indicates that there are no specific reports on the anti-inflammatory or immunomodulatory effects of this compound. While the general class of quinoline derivatives is of interest for these properties, this specific compound has not been the subject of dedicated research in this therapeutic area to date. mdpi.com

Molecular Mechanisms of Action and Target Engagement of 7 Ethoxy 4 Hydroxyquinoline 3 Carbonitrile

Definitive Identification of Primary Molecular Targets

7-Ethoxy-4-hydroxyquinoline-3-carbonitrile belongs to the class of substituted 3-cyanoquinolines, which have been identified as potent inhibitors of protein tyrosine kinases (PTKs). These enzymes are crucial regulators of cellular processes, and their dysregulation is a hallmark of various diseases, including cancer.

While a definitive single primary molecular target for this compound has not been conclusively established in publicly available literature, research on analogous compounds and patent filings point towards several key protein tyrosine kinases. The primary targets are believed to be members of the receptor tyrosine kinase (RTK) family.

Prominently mentioned as a potential target is the Ephrin type-A receptor 2 (EphA2) , also known as epithelial cell kinase (ECK). EphA2 is a member of the Eph receptor family, the largest subfamily of RTKs, and its overexpression is linked to the progression of various cancers. oncotarget.comnih.gov

Other potential targets within the broader class of quinoline-based inhibitors include the Epidermal Growth Factor Receptor (EGFR) and its family member erbB-2 (HER2) . These are well-established targets in cancer therapy, and their inhibition can disrupt tumor growth and proliferation. Furthermore, some quinoline (B57606) derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor (VEGFR) , a key mediator of angiogenesis.

The table below summarizes the potential primary molecular targets for the class of compounds to which this compound belongs.

| Target Family | Specific Target(s) | Implicated Functions |

| Ephrin Receptors | EphA2 (ECK) | Cell proliferation, migration, angiogenesis |

| EGFR Family | EGFR, erbB-2 (HER2) | Cell growth, differentiation, survival |

| VEGFR Family | KDR (VEGFR-2) | Angiogenesis, vascular development |

| Src Family Kinases | Src | Cell growth, proliferation, survival |

It is important to note that while these are the likely targets, the precise kinase selectivity profile and the primary target for this compound require further experimental validation through comprehensive kinase inhibition assays.

Elucidation of Binding Modes and Critical Interactions with Target Enzymes

The binding mode of this compound with its target enzymes is inferred from studies on structurally related quinoline-based kinase inhibitors. These inhibitors typically function by competing with adenosine (B11128) triphosphate (ATP) for its binding site within the kinase domain of the target protein.

The 4-hydroxyquinoline (B1666331) core of the molecule is crucial for this interaction. It is proposed to form key hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket. This hinge region connects the N- and C-lobes of the kinase domain and is a critical anchoring point for ATP and competitive inhibitors.

For EphA2, molecular modeling and structural biology studies of similar inhibitors have revealed that the quinoline scaffold can fit snugly into the ATP-binding cleft. The ethoxy group at the 7-position likely extends into a hydrophobic pocket, contributing to the binding affinity and selectivity. The carbonitrile group at the 3-position may also form additional interactions with residues in the active site.

Critical interactions likely involve:

Hydrogen bonding: The hydroxyl group at the 4-position and the nitrogen atom in the quinoline ring are prime candidates for forming hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues.

Van der Waals forces: The aromatic quinoline ring system and the ethoxy group engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues lining the ATP-binding pocket.

The precise amino acid residues involved in these interactions would be specific to each target kinase and can only be definitively confirmed through co-crystallization studies of this compound with its target enzymes.

Allosteric Modulation vs. Active Site Inhibition

Based on the elucidated binding modes of analogous quinoline-based kinase inhibitors, this compound is believed to function as an active site inhibitor .

Active site inhibitors directly compete with the endogenous substrate, in this case, ATP, for binding to the enzyme's active site. By occupying the ATP-binding pocket, the inhibitor prevents the phosphorylation of substrate proteins, thereby blocking the downstream signaling cascade.

In contrast, allosteric modulators bind to a site on the enzyme distinct from the active site. This binding induces a conformational change in the enzyme that alters the activity of the active site. While allosteric inhibition is a known mechanism for some kinase inhibitors, the available evidence for the 4-hydroxyquinoline-3-carbonitrile (B1351834) scaffold strongly points towards competitive inhibition at the ATP-binding site.

The table below outlines the characteristics that support active site inhibition for this class of compounds.

| Characteristic | Evidence for Active Site Inhibition |

| Binding Location | Structural analogs bind within the ATP-binding pocket of kinases. |

| Mechanism | Competitive inhibition with respect to ATP has been demonstrated for similar compounds. |

| Structural Features | The 4-hydroxyquinoline scaffold is a known "hinge-binding" motif. |

Impact on Downstream Signaling Cascades and Gene Expression

By inhibiting the activity of protein tyrosine kinases such as EphA2 and EGFR, this compound can significantly impact multiple downstream signaling cascades that are crucial for cell growth, survival, and proliferation.

Inhibition of EphA2 can disrupt its ligand-independent pro-oncogenic signaling. In many cancer cells, EphA2 is overexpressed and promotes tumor progression in the absence of its ligand, ephrin-A1. This non-canonical signaling can be mediated through the activation of the PI3K/Akt/mTOR pathway, which is a central regulator of cell survival and proliferation. By inhibiting EphA2, this compound would be expected to downregulate the phosphorylation of Akt and its downstream effectors.

Furthermore, EphA2 signaling can intersect with the Ras/Raf/MEK/ERK (MAPK) pathway . The MAPK pathway is a critical signaling cascade that transmits signals from cell surface receptors to the nucleus, leading to changes in gene expression that control cell division and differentiation. Inhibition of EphA2 can lead to a reduction in ERK phosphorylation, thereby attenuating this pro-proliferative signaling pathway. nih.gov

The potential downstream effects are summarized in the following table:

| Signaling Pathway | Key Components | Effect of Inhibition | Potential Impact on Gene Expression |

| PI3K/Akt/mTOR | PI3K, Akt, mTOR | Decreased phosphorylation and activation | Downregulation of genes involved in cell survival and proliferation (e.g., Bcl-2), and protein synthesis. |

| Ras/Raf/MEK/ERK (MAPK) | Ras, Raf, MEK, ERK | Decreased phosphorylation and activation | Downregulation of genes involved in cell cycle progression (e.g., cyclins) and cell division. |

The precise changes in gene expression profiles resulting from treatment with this compound would need to be determined through transcriptomic studies, such as microarray or RNA-sequencing analysis.

Investigation of Drug Resistance Mechanisms

While specific studies on resistance to this compound are not available, mechanisms of resistance to other quinoline-based kinase inhibitors, particularly those targeting EGFR, are well-documented and can provide insights into potential resistance pathways.

Acquired resistance to kinase inhibitors is a significant clinical challenge and can arise through several mechanisms:

Secondary Mutations in the Target Kinase: The most common mechanism of resistance to first- and second-generation EGFR inhibitors is the acquisition of a "gatekeeper" mutation, such as the T790M mutation in EGFR. This mutation alters the ATP-binding pocket, reducing the affinity of the inhibitor while still allowing ATP to bind, thus restoring kinase activity. oncotarget.commdpi.comscienceopen.comnih.gov It is plausible that similar mutations could arise in EphA2 or other target kinases upon prolonged exposure to this compound.

Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating alternative signaling pathways to circumvent the inhibited pathway. For instance, amplification or activation of other receptor tyrosine kinases, such as c-Met, can bypass the need for EGFR signaling and reactivate downstream pathways like PI3K/Akt. mdpi.comscienceopen.com Overexpression of EphA2 itself has been implicated in resistance to EGFR inhibitors. oncotarget.com

Histological Transformation: In some cases, tumors can undergo a change in their cellular makeup, for example, from non-small cell lung cancer to small cell lung cancer, which has a different set of driver mutations and is not dependent on the inhibited kinase. mdpi.com

The investigation of potential resistance mechanisms to this compound would involve the generation of resistant cell lines in vitro and the analysis of their genomic and proteomic profiles to identify the molecular changes responsible for the resistant phenotype.

Structure Activity Relationship Sar Studies and Rational Drug Design for 7 Ethoxy 4 Hydroxyquinoline 3 Carbonitrile Analogs

Systemic Exploration of Structural Modifications and Their Impact on Biological Activity

While comprehensive, publicly available research detailing a systematic exploration of structural modifications specifically for 7-ethoxy-4-hydroxyquinoline-3-carbonitrile is limited, the principles of such studies can be understood from research on analogous quinoline (B57606) and coumarin (B35378) derivatives. The core idea is to synthesize a library of related compounds where specific parts of the molecule are systematically varied, and then to assess how these changes affect a particular biological endpoint, such as anticancer activity.

Key areas for modification on the this compound scaffold would typically include:

The 7-ethoxy group: The length of the alkyl chain, its branching, or its replacement with other alkoxy groups, substituted aryloxy groups, or amino groups can significantly impact lipophilicity and binding interactions.

The 4-hydroxy group: This group can be esterified, etherified, or replaced with an amino group to probe the importance of its hydrogen-bonding capability.

The 3-carbonitrile group: This electron-withdrawing group can be hydrolyzed to a carboxamide or carboxylic acid, or replaced with other electron-withdrawing groups to modulate the electronic properties and potential interactions with biological targets.

The quinoline ring system: Substituents could be introduced at other available positions (e.g., C2, C5, C6, C8) to explore steric and electronic effects on activity. For instance, introducing a methyl group or a halogen could alter the molecule's interaction with a target protein.

The following table illustrates a hypothetical SAR study on a series of 7-substituted-4-hydroxyquinoline-3-carbonitrile analogs, demonstrating how changes in the substituent at the 7-position could influence cytotoxic activity against a cancer cell line.

Computational Chemistry and Advanced Molecular Modeling of 7 Ethoxy 4 Hydroxyquinoline 3 Carbonitrile

Molecular Docking Studies for Ligand-Target Recognition and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in identifying potential biological targets for a ligand and estimating the strength of their interaction, often expressed as a docking score or binding affinity. For 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile, molecular docking studies would be essential to screen for potential protein targets, such as kinases, polymerases, or other enzymes implicated in disease pathways. nih.govresearchgate.net

The process involves preparing the three-dimensional structure of this compound and a library of macromolecular targets. Docking algorithms then systematically sample different binding poses of the ligand within the active site of each protein, calculating the binding energy for each pose. nih.gov Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and amino acid residues of the protein are analyzed to understand the basis of binding. nih.gov

Illustrative Molecular Docking Results:

The following table represents hypothetical docking scores of this compound against a panel of cancer-related protein targets. Lower binding energies typically indicate a higher predicted affinity.

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues (Illustrative) |

| Epidermal Growth Factor Receptor (EGFR) | -8.5 | MET793, LYS745, THR854 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -7.9 | CYS919, ASP1046, GLU885 |

| B-Raf Proto-Oncogene, Serine/Threonine Kinase (BRAF) | -8.2 | TRP531, CYS532, PHE583 |

| Poly (ADP-ribose) polymerase (PARP-1) | -9.1 | GLY863, SER904, TYR907 |

This data is illustrative and does not represent experimentally verified results.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Protein-Ligand Stability

To further investigate the dynamic nature of the ligand-protein interaction, molecular dynamics (MD) simulations are employed. nih.gov An MD simulation would model the movement of every atom in the this compound-protein complex over time, providing a detailed view of its conformational flexibility and the stability of the binding pose predicted by docking. nih.gov These simulations can reveal important information about how the ligand and protein adapt to each other's presence and the role of solvent molecules in the binding event. mdpi.com

Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the number of intermolecular hydrogen bonds over the simulation trajectory. nih.gov

Illustrative MD Simulation Parameters:

| Parameter | Illustrative Value/Observation | Significance |

| Simulation Time | 100 ns | Provides a sufficient timescale to observe significant conformational changes. |

| RMSD of Complex | Stable around 2.5 Å after 20 ns | Indicates that the ligand remains stably bound in the active site. |

| RMSF of Active Site Residues | Low fluctuations (< 1.5 Å) | Suggests a rigid and well-defined binding pocket. |

| Average H-Bonds | 3-4 | Highlights the consistent presence of key hydrogen bond interactions. |

This data is illustrative and does not represent experimentally verified results.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. For this compound, these calculations can provide insights into its reactivity, stability, and spectroscopic properties. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

These calculations can also determine various molecular descriptors like electrostatic potential, dipole moment, and polarizability, which are important for understanding a molecule's interactions with its biological target.

Illustrative Quantum Chemical Properties:

| Property | Illustrative Value | Significance |

| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.4 eV | A larger gap suggests higher stability and lower reactivity. |

| Dipole Moment | 3.5 D | Indicates the polarity of the molecule, influencing its solubility and binding. |

This data is illustrative and does not represent experimentally verified results.

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

A pharmacophore model is an abstract representation of the key molecular features that are necessary for a ligand to interact with a specific biological target. Based on the structure of this compound and its predicted binding mode, a pharmacophore model can be generated. This model would typically include features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. nih.gov

Once a pharmacophore model is established, it can be used for virtual screening of large chemical databases to identify other molecules that match the pharmacophoric features. mdpi.com This approach can lead to the discovery of novel scaffolds with potentially similar or improved biological activity.

Illustrative Pharmacophore Features for a Hypothetical Target:

| Feature | Number of Features |

| Hydrogen Bond Acceptor | 3 |

| Hydrogen Bond Donor | 1 |

| Aromatic Ring | 2 |

| Hydrophobic Center | 1 |

This data is illustrative and does not represent experimentally verified results.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

Before a compound can be considered for further development, it is crucial to assess its pharmacokinetic and toxicological properties. In silico ADMET prediction models provide a rapid and cost-effective way to evaluate these properties. nih.govbenthamdirect.combenthamdirect.com For this compound, various computational models can predict its absorption (e.g., human intestinal absorption, Caco-2 permeability), distribution (e.g., blood-brain barrier penetration, plasma protein binding), metabolism (e.g., cytochrome P450 enzyme inhibition), excretion, and toxicity (e.g., mutagenicity, carcinogenicity). eurekaselect.com

These predictions are based on the molecule's structural features and physicochemical properties and are compared against established thresholds for drug-likeness, such as Lipinski's rule of five.

Illustrative In Silico ADMET Predictions:

| ADMET Property | Predicted Value/Classification | Implication |

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | Low | Less likely to cause central nervous system side effects. |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions. |

| AMES Mutagenicity | Non-mutagenic | Lower concern for genotoxicity. |

| Oral Rat Acute Toxicity (LD50) | Class 4 (300 < LD50 <= 2000 mg/kg) | Considered harmful if swallowed. |

This data is illustrative and does not represent experimentally verified results.

Preclinical Evaluation and Translational Prospects of 7 Ethoxy 4 Hydroxyquinoline 3 Carbonitrile

In Vitro Cytotoxicity and Selectivity Profiling in Primary Cells vs. Cancer Cells

Currently, there is no publicly available scientific literature or data detailing the in vitro cytotoxicity of 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile. Studies assessing its cytotoxic effects on various cancer cell lines or its selectivity profile against primary, non-cancerous cells have not been reported in the accessible domain. Therefore, data tables comparing its potency (e.g., IC50 values) across different cell types cannot be generated at this time.

While research has been conducted on the cytotoxic properties of other quinoline-based compounds, a direct extrapolation of these findings to this compound would be speculative without specific experimental evidence.

Acute and Chronic Toxicology Assessments in Animal Models

A thorough review of available toxicological databases and scientific publications indicates a lack of studies on the acute and chronic toxicity of this compound in animal models. Information regarding the potential adverse effects, target organs of toxicity, or the general safety profile of this specific compound following single or repeated administration is not available in the public record.

Pharmacokinetic Characterization: Absorption, Distribution, Metabolism, Excretion

There are no published studies that characterize the pharmacokinetic profile of this compound. Data on its absorption, distribution, metabolism, and excretion (ADME) properties are not available. This includes information on its bioavailability, protein binding, metabolic pathways, and routes of elimination from the body. Consequently, a data table summarizing these key pharmacokinetic parameters cannot be provided.

Efficacy and Safety Studies in Relevant Disease Models

No efficacy or safety studies of this compound in relevant animal models of any disease have been identified in the public domain. The potential therapeutic utility of this compound has not been demonstrated in preclinical models, and therefore, no data on its in vivo efficacy or safety margins are available.

Biomarker Identification for Efficacy and Toxicity Monitoring

In the absence of any efficacy or toxicology studies for this compound, there has been no research into the identification of potential biomarkers. The discovery of biomarkers for monitoring therapeutic response or adverse effects is contingent on the establishment of a biological effect in preclinical or clinical studies, which has not been reported for this compound.

Future Research Directions and Therapeutic Advancement of 7 Ethoxy 4 Hydroxyquinoline 3 Carbonitrile

Combination Therapy Strategies with Existing Therapeutants

To enhance therapeutic outcomes and potentially overcome drug resistance, combining 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile with existing drugs is a promising strategy. This approach is widely used for quinoline-based antimalarial drugs to combat resistance. nih.govmdpi.comresearchgate.net For instance, if the compound shows anticancer activity, as many quinoline (B57606) derivatives do, it could be paired with established cytotoxic agents or targeted therapies. researchgate.net The goal of such combinations would be to achieve synergistic effects, where the combined therapeutic effect is greater than the sum of the individual effects, or to reduce the required dosage of one or both agents, thereby minimizing toxicity.

Future research should focus on identifying rational combination partners. This would involve high-throughput screening of the compound against panels of cancer cell lines in the presence of known anticancer drugs. Mechanistic studies would then be crucial to understand the basis of any observed synergy, for example, whether the compound inhibits a resistance pathway for the partner drug or targets a parallel survival pathway in diseased cells.

Table 1: Potential Combination Therapy Approaches

| Therapeutic Area | Potential Combination Class | Rationale for Combination |

| Oncology | Standard Chemotherapy | Overcoming drug resistance, enhancing apoptotic effects. |

| Kinase Inhibitors | Targeting multiple nodes in cancer signaling pathways. nih.gov | |

| Immunotherapy | Modulating the tumor microenvironment to enhance immune response. | |

| Infectious Diseases | Existing Antimicrobials | Synergistic activity against resistant strains of bacteria, fungi, or parasites. nih.govrsc.org |

| Inflammatory Disorders | Anti-inflammatory Drugs | Targeting multiple inflammatory pathways for enhanced effect. ijpsjournal.com |

Development of Novel Delivery Systems and Formulations

The physicochemical properties of this compound will dictate the need for advanced drug delivery systems. Poor solubility and bioavailability are common challenges with small molecule drugs that can be overcome with novel formulations. Research into nanomedicine-based delivery systems has shown promise for other heterocyclic anticancer compounds. rsc.org

Encapsulating the compound in delivery vehicles such as liposomes, nanoparticles, or micelles could improve its solubility, protect it from premature degradation, and enable targeted delivery to specific tissues, such as tumors. This can lead to increased efficacy and a reduction in off-target side effects. Future formulation studies would involve characterizing the compound's solubility and stability, followed by the design and in vitro/in vivo testing of various delivery systems to identify the most effective formulation for potential therapeutic applications.

Exploration of Polypharmacology and Multi-Targeting Approaches

The concept of "one drug, multiple targets," known as polypharmacology, is an emerging paradigm in drug discovery. nih.gov Many successful drugs, including kinase inhibitors, exert their effects by interacting with multiple targets. nih.gov Quinoline derivatives are known to be versatile scaffolds that can be designed to interact with a range of biological targets. orientjchem.org

Future research should explore the polypharmacological potential of this compound. This involves screening the compound against a broad panel of enzymes and receptors, particularly those implicated in complex diseases like cancer and neurodegenerative disorders. For example, many quinoline-based compounds act as kinase inhibitors, a class of drugs known for its multi-targeting capabilities. nih.gov Identifying multiple targets for this compound could reveal novel therapeutic indications or explain unexpected side effects. This approach can also guide the rational design of multi-target-directed ligands (MTDLs), which may offer a more predictable pharmacokinetic profile compared to polytherapy. mdpi.com

Advanced Preclinical and Potential Clinical Development Pathways

A structured preclinical development pathway is essential to translate promising in vitro findings into a potential therapeutic candidate. For this compound, this would begin with comprehensive in vitro characterization of its activity against relevant disease models, such as a panel of human cancer cell lines. researchgate.net

Following positive in vitro results, studies in animal models are the next critical step. For an anticancer indication, this would involve xenograft models where human tumors are grown in immunocompromised mice to evaluate the compound's ability to inhibit tumor growth in a living system. researchgate.net These preclinical studies are vital for establishing proof-of-concept and for gathering the necessary data to support a potential Investigational New Drug (IND) application for future clinical trials. While no clinical trials are currently documented for this specific compound, a rigorous preclinical evaluation is the necessary prerequisite for any such advancement.

Addressing Challenges in Specificity, Efficacy, and Toxicity

A major challenge in the development of any new therapeutic agent is achieving a balance between efficacy and safety. For quinoline-based compounds, potential toxicity is a known concern that must be carefully evaluated. nih.govresearchgate.net While some quinoline derivatives are well-tolerated drugs, others can have significant side effects. researchgate.net

Opportunities for Repurposing and Novel Indications

Drug repurposing, or finding new uses for existing compounds, is an efficient strategy to accelerate drug development. nih.gov The broad biological activity of the quinoline scaffold suggests that this compound could have therapeutic potential beyond a single disease indication. nih.govnih.gov

Systematic screening of the compound against a wide variety of biological targets and disease models could uncover unexpected activities. For example, quinoline derivatives have been investigated for a vast range of conditions including viral diseases, fungal infections, diabetes, and Alzheimer's disease. nih.govnih.gov An unbiased, or phenotypic, screening approach could reveal novel activities that were not predicted based on the compound's structure alone. Any new "hits" would open up exciting opportunities for repurposing and could significantly expand the potential therapeutic value of this compound.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 7-Ethoxy-4-hydroxyquinoline-3-carbonitrile, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves cyclization reactions of substituted anilines with ethoxy-containing precursors. For example, ethylation reactions under basic conditions (e.g., K₂CO₃ in DMF) can introduce the ethoxy group at the 7-position. Key parameters include temperature control (80–120°C), solvent polarity, and catalyst selection (e.g., Pd for cross-coupling steps). Purification via column chromatography using ethyl acetate/hexane mixtures is recommended. Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometric ratios of intermediates .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Methodological Answer : A combination of 1H/13C NMR (to confirm aromatic protons and ethoxy/cyano groups), FT-IR (for hydroxyl and nitrile stretches at ~3400 cm⁻¹ and ~2200 cm⁻¹, respectively), and high-resolution mass spectrometry (HRMS) is critical. X-ray crystallography may resolve ambiguities in regiochemistry, while elemental analysis validates purity. Comparative studies with analogs (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) highlight spectral benchmarks .

Advanced Research Questions

Q. How do solvent polarity and catalyst systems influence regioselectivity during the functionalization of this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) favor nucleophilic substitution at the 3-cyano position, while non-polar solvents (e.g., toluene) promote electrophilic aromatic substitution at the 4-hydroxy site. Transition-metal catalysts (e.g., CuI for Ullmann couplings) enhance selectivity for C–O or C–N bond formation. Computational modeling (DFT) can predict reactive sites, and regioselectivity should be validated via NOESY NMR or X-ray diffraction .

Q. What experimental frameworks are recommended for evaluating the antimicrobial activity of this compound derivatives?

- Methodological Answer : Use standardized minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include fungal pathogens (e.g., C. albicans) for broad-spectrum analysis. Structure-activity relationships (SAR) should correlate substituent effects (e.g., fluoro/chloro groups at the 6-position) with potency. Comparative studies with fluoroquinolone analogs (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) provide mechanistic insights .

Q. How can researchers address the lack of toxicity data for this compound in academic settings?

- Methodological Answer : Prioritize in silico toxicity prediction tools (e.g., ProTox-II, ECOSAR) to estimate acute oral/dermal toxicity (LD₅₀) and mutagenicity. Validate predictions with in vitro assays:

- Ames test for mutagenicity.

- MTT assay on human cell lines (e.g., HepG2) for cytotoxicity.

- Daphnia magna acute toxicity tests for environmental impact.

- Reference safety protocols for handling quinoline derivatives, including PPE (nitrile gloves, respirators) and fume hood use, as outlined in safety data sheets .

Q. What methodologies are suitable for assessing the environmental persistence and bioaccumulation potential of this compound?

- Methodological Answer : Conduct OECD 301 biodegradability tests to measure half-life in aqueous systems. Use HPLC-MS to track degradation products. For bioaccumulation, apply the Bioconcentration Factor (BCF) model using logP values (experimentally derived via shake-flask method). Compare with structurally similar compounds (e.g., ethyl 6-decoxy-7-ethoxy-4-oxo-1H-quinoline-3-carboxylate) to identify persistence trends. Soil mobility can be assessed via column leaching studies .

Data Contradiction and Optimization Challenges

Q. How should researchers resolve discrepancies in reported synthetic yields of this compound derivatives?

- Methodological Answer : Systematically vary reaction parameters (temperature, catalyst loading, solvent) using a Design of Experiments (DoE) approach. Analyze by-products via LC-MS to identify competing pathways (e.g., hydrolysis of the nitrile group). Reproducibility can be improved by adhering to anhydrous conditions and inert atmospheres. Cross-reference protocols from analogous quinolines (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) to isolate critical variables .

Q. What strategies mitigate by-product formation during the N-alkylation of this compound?

- Methodological Answer : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction homogeneity. Monitor pH to avoid deprotonation of the hydroxyl group, which can lead to O-alkylation. Purify intermediates via acid-base extraction before final coupling steps. For persistent by-products, employ preparative HPLC with a C18 column and acetonitrile/water gradients .

Stability and Storage

Q. What storage conditions maximize the stability of this compound?

- Methodological Answer : Store in airtight, light-resistant containers under nitrogen at –20°C. Desiccate with silica gel to prevent hydrolysis of the nitrile group. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC purity checks. Avoid prolonged exposure to amines or strong acids, which may degrade the quinoline core .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.